molecular formula C16H13N B12523271 (1E)-N-(4-Methylphenyl)-1-phenylprop-2-yn-1-imine CAS No. 666723-08-6

(1E)-N-(4-Methylphenyl)-1-phenylprop-2-yn-1-imine

Cat. No.: B12523271
CAS No.: 666723-08-6
M. Wt: 219.28 g/mol
InChI Key: OHFOKNSMIXORII-UHFFFAOYSA-N
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Description

(1E)-N-(4-Methylphenyl)-1-phenylprop-2-yn-1-imine is an organic compound with a unique structure characterized by the presence of a phenyl group, a methylphenyl group, and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(4-Methylphenyl)-1-phenylprop-2-yn-1-imine typically involves the reaction of 4-methylbenzaldehyde with phenylacetylene in the presence of a base, such as potassium carbonate, and a catalyst, such as copper(I) iodide. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(4-Methylphenyl)-1-phenylprop-2-yn-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

(1E)-N-(4-Methylphenyl)-1-phenylprop-2-yn-1-imine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1E)-N-(4-Methylphenyl)-1-phenylprop-2-yn-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N-(4-Methylphenyl)-2-phenylprop-2-en-1-imine
  • (1E)-N-(4-Methylphenyl)-1-phenylprop-2-en-1-imine

Uniqueness

(1E)-N-(4-Methylphenyl)-1-phenylprop-2-yn-1-imine is unique due to its specific structural features, such as the presence of both phenyl and methylphenyl groups and the imine functional group

Properties

CAS No.

666723-08-6

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

N-(4-methylphenyl)-1-phenylprop-2-yn-1-imine

InChI

InChI=1S/C16H13N/c1-3-16(14-7-5-4-6-8-14)17-15-11-9-13(2)10-12-15/h1,4-12H,2H3

InChI Key

OHFOKNSMIXORII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C#C)C2=CC=CC=C2

Origin of Product

United States

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